molecular formula C18H19NO5 B2949883 4-((1-(2-(2-methoxyphenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1798512-27-2

4-((1-(2-(2-methoxyphenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2949883
CAS No.: 1798512-27-2
M. Wt: 329.352
InChI Key: MRSBJJQTUDPPGU-UHFFFAOYSA-N
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Description

4-((1-(2-(2-Methoxyphenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic small molecule featuring a pyran-2-one core substituted with a methyl group at position 6 and an azetidine ring at position 3. The azetidine moiety is further functionalized with a 2-(2-methoxyphenyl)acetyl group.

Properties

IUPAC Name

4-[1-[2-(2-methoxyphenyl)acetyl]azetidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-12-7-14(9-18(21)23-12)24-15-10-19(11-15)17(20)8-13-5-3-4-6-16(13)22-2/h3-7,9,15H,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSBJJQTUDPPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is a derivative of azetidine and oxetane, which are known to exhibit a variety of biological activities. .

Mode of Action

Azetidine and oxetane derivatives are known to interact with various biological targets. The compound’s interaction with its targets and the resulting changes would depend on the specific target it binds to.

Result of Action

Azetidine and oxetane derivatives are known to exhibit a variety of biological activities, suggesting that this compound may also have significant molecular and cellular effects.

Biological Activity

The compound 4-((1-(2-(2-methoxyphenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one , with the CAS number 1798512-27-2, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H19NO5C_{18}H_{19}NO_5, with a molecular weight of 329.3 g/mol. The structure comprises a pyranone ring, an azetidine moiety, and a methoxyphenyl group, which are significant for its biological interactions.

Structural Representation

ComponentDescription
Molecular Formula C18H19NO5C_{18}H_{19}NO_5
Molecular Weight 329.3 g/mol
CAS Number 1798512-27-2

Chemical Structure

The compound can be represented by the following SMILES notation: COc1ccccc1CC(=O)N1CC(Oc2cc(C)oc(=O)c2)C1.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, studies on azetidine derivatives have shown promising results against various cancer cell lines.

Case Study: Antiproliferative Activity

A recent study evaluated the antiproliferative effects of azetidine hybrids, revealing that compounds with similar structural motifs to our target compound demonstrated moderate to high cytotoxicity against cancer cell lines. The study utilized in vitro assays to assess cell viability and proliferation rates.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Kinase Inhibition : Similar compounds have been shown to inhibit key kinases involved in cancer progression.
  • Apoptosis Induction : Activation of apoptotic pathways has been observed in related compounds, leading to cancer cell death.
  • Cell Cycle Arrest : The compound may interfere with cell cycle regulation, preventing cancer cells from proliferating.

Pharmacological Studies

Pharmacological studies have indicated that derivatives of pyranones possess anti-inflammatory and antioxidant properties. These activities are crucial for mitigating the side effects associated with cancer therapies and enhancing overall therapeutic efficacy.

Toxicity Profile

Preliminary toxicity assessments indicate that while the compound exhibits biological activity, it also presents certain risks:

Toxicity TypeDescription
Acute Toxicity Harmful if swallowed (H302)
Skin Irritation Causes skin irritation (H315)

Comparison with Similar Compounds

4-((1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

  • CAS : 1798678-09-7
  • Molecular Formula: C₁₇H₁₆ClNO₄
  • Molecular Weight : 333.77 g/mol
  • Substituent : 2-Chlorophenyl group instead of 2-methoxyphenyl.
  • Chlorinated analogs are often explored for enhanced metabolic stability and target affinity .

4-((1-(2-(1H-Indol-1-yl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

  • CAS : 1795300-76-3
  • Molecular Formula : C₁₉H₁₈N₂O₄
  • Molecular Weight : 338.4 g/mol
  • Substituent : 1H-Indol-1-yl group replaces the methoxyphenyl.
  • Key Differences : The indole moiety, a common pharmacophore in drug design, may enhance interactions with hydrophobic pockets in proteins or nucleic acids. Indole-containing compounds often exhibit improved bioavailability and CNS penetration .

4-((1-(2-Chloro-4-fluorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

  • CAS : 1795363-11-9
  • Molecular Formula: C₁₆H₁₃ClFNO₄
  • Molecular Weight : 337.73 g/mol
  • Substituent : 2-Chloro-4-fluorobenzoyl group.
  • Key Differences : The dual halogen substitution (Cl and F) enhances lipophilicity and may influence binding to halogen-bonding motifs in enzymes or receptors. Fluorine can also improve metabolic stability .

4-((1-((2,6-Dichlorophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

  • CAS : 2034385-56-1
  • Molecular Formula: C₁₅H₁₃Cl₂NO₅S
  • Molecular Weight : 390.2 g/mol
  • Substituent : 2,6-Dichlorophenylsulfonyl group.
  • Key Differences: The sulfonyl group is a strong electron-withdrawing substituent, which may enhance solubility in polar environments. Sulfonamides are known for their protease inhibition and antibacterial properties .

3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one Hydrazones

  • Representative Substituents : Hydrazone derivatives (e.g., 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one hydrazone).
  • Key Differences: These compounds lack the azetidine linker but retain the pyranone core. They exhibit fungicidal, herbicidal, and antimicrobial activities, underscoring the importance of the pyranone ring in bioactivity .

Structural and Functional Analysis Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituent Inferred Properties/Bioactivity
4-((1-(2-(2-Methoxyphenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one Not Provided C₁₇H₁₈NO₅ ~325.3 2-Methoxyphenyl Potential antioxidant/antimicrobial
4-((1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one 1798678-09-7 C₁₇H₁₆ClNO₄ 333.77 2-Chlorophenyl Enhanced metabolic stability
4-((1-(2-(1H-Indol-1-yl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one 1795300-76-3 C₁₉H₁₈N₂O₄ 338.4 1H-Indol-1-yl Improved hydrophobic interactions
4-((1-(2-Chloro-4-fluorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one 1795363-11-9 C₁₆H₁₃ClFNO₄ 337.73 2-Chloro-4-fluorobenzoyl Halogen-bonding potential
4-((1-((2,6-Dichlorophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one 2034385-56-1 C₁₅H₁₃Cl₂NO₅S 390.2 2,6-Dichlorophenylsulfonyl Enhanced solubility and protease inhibition

Key Research Findings

Substituent Effects :

  • Methoxy groups (electron-donating) vs. chloro/fluoro (electron-withdrawing) influence electronic properties and binding modes .
  • Indole-containing analogs may target tryptophan-binding pockets in enzymes .

Biological Implications :

  • Pyran-2-one derivatives with azetidine linkers show promise in modulating protein-protein interactions due to their conformational flexibility .
  • Halogenated analogs are prioritized for antibacterial and anticancer research .

Synthetic Accessibility :

  • The azetidine ring is typically introduced via nucleophilic substitution or cyclization reactions, as seen in and .

Q & A

Q. What synthetic strategies are effective for constructing the azetidine ring in this compound?

The azetidine ring can be synthesized via intramolecular cyclization of β-chloroamines or through ring-closing metathesis. For example, β-chloroamine precursors can undergo nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) to form the azetidine core . Characterization via X-ray crystallography (as in ) ensures structural fidelity.

Q. How can spectroscopic methods confirm the coupling of the azetidine and pyran-2-one moieties?

Key techniques include:

  • ¹H/¹³C NMR : Peaks at δ ~4.5–5.5 ppm (azetidine CH₂O) and δ ~6.0 ppm (pyran-2-one carbonyl) confirm ether linkage.
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ ion).
  • XRD : Resolves spatial orientation of substituents (e.g., uses XRD for diastereomer confirmation) .

Q. What solvent systems optimize the acylation of the azetidine nitrogen?

Polar aprotic solvents (e.g., DCM, THF) with coupling agents like EDC/HOBt or DCC promote efficient acylation. highlights similar reactions using methyl esters under anhydrous conditions to avoid hydrolysis .

Advanced Research Questions

Q. How can conflicting bioactivity data from different assays be resolved?

Contradictions often arise from assay-specific conditions (e.g., cell permeability, pH sensitivity). For example:

  • Compare results across orthogonal assays (e.g., enzymatic vs. cell-based).
  • Use molecular docking (e.g., AutoDock Vina) to validate target binding ( notes pyran-2-one derivatives interacting with kinase active sites) .
  • Adjust assay parameters (e.g., ATP concentration in kinase assays) to account for competitive inhibition.

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